

# An In-depth Technical Guide to 2-Phenylacetophenone (CAS Number: 451-40-1)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Phenylacetophenone

Cat. No.: B349326

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## Introduction

**2-Phenylacetophenone**, also known as deoxybenzoin or benzyl phenyl ketone, is an aromatic ketone with the chemical formula  $C_{14}H_{12}O$ .<sup>[1][2]</sup> It is a white to off-white crystalline solid at room temperature and possesses a characteristic sweet, floral odor.<sup>[1]</sup> This compound serves as a versatile intermediate in organic synthesis, finding applications in the production of pharmaceuticals, fragrances, and other fine chemicals.<sup>[3][4]</sup> Notably, **2-phenylacetophenone** and its derivatives have garnered attention for their potential biological activities, including antibacterial and efflux pump inhibitory effects.<sup>[5][6]</sup> It is also utilized as a photoinitiator in polymer chemistry, particularly in UV-curable coatings and inks.<sup>[1]</sup> This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and biological activities of **2-phenylacetophenone**, complete with detailed experimental protocols and data presented for clarity and comparison.

## Chemical and Physical Properties

**2-Phenylacetophenone** is a stable compound under normal laboratory conditions.<sup>[4]</sup> It is soluble in organic solvents such as methanol, ethanol, acetone, and ether, but has limited solubility in water.<sup>[1][4]</sup>

Property	Value	Reference(s)
CAS Number	451-40-1	[2]
Molecular Formula	C <sub>14</sub> H <sub>12</sub> O	[1]
Molecular Weight	196.24 g/mol	[2]
Appearance	White to off-white crystalline powder	[7][8]
Melting Point	54-55 °C	[8]
Boiling Point	320 °C	[8]
Density	1.2 g/cm <sup>3</sup>	[8]
Flash Point	>230 °F	[8]
Solubility	Soluble in methanol, alcohols, and ketones; partly soluble in water.	[4][7]
Storage Temperature	2-8°C	[8]

## Synthesis of 2-Phenylacetophenone

The most common and well-established method for the synthesis of **2-phenylacetophenone** is the Friedel-Crafts acylation. Alternative methods, such as those employing Grignard reagents, also provide viable synthetic routes.

### Friedel-Crafts Acylation of Benzene with Phenylacetyl Chloride

This method involves the reaction of benzene with phenylacetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride. The phenylacetyl chloride can be prepared from phenylacetic acid.

Experimental Protocol: Synthesis of **2-Phenylacetophenone** via Friedel-Crafts Acylation[9]

Materials:

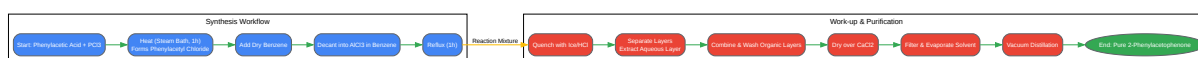
- Phenylacetic acid
- Phosphorus trichloride
- Dry benzene
- Anhydrous aluminum chloride
- Concentrated hydrochloric acid
- Cracked ice
- Ether
- Calcium chloride

Procedure:

- Preparation of Phenylacetyl Chloride: In a 1-liter flask equipped with a reflux condenser and a system for absorbing hydrogen chloride, add 68 g (0.5 mole) of phenylacetic acid and 35 g (0.25 mole) of phosphorus trichloride. Heat the mixture on a steam bath for one hour.
- While the flask is still warm, add 400 cc of dry benzene.
- Friedel-Crafts Acylation: Decant the benzene solution of phenylacetyl chloride from the phosphorous acid residue into a dry 1-liter flask containing 75 g (0.56 mole) of anhydrous aluminum chloride. The reaction is initially vigorous and may require cooling.
- Reflux the mixture for one hour on a steam bath.
- Work-up: Cool the reaction mixture and pour it into a mixture of 500 g of cracked ice and 200 g of concentrated hydrochloric acid.
- Separate the benzene layer and extract the aqueous layer once with a mixture of 100 cc of benzene and 100 cc of ether.
- Combine the organic layers and wash once with 100 cc of water.

- Dry the organic solution over 40–50 g of calcium chloride.
- Purification: Filter the solution and remove the solvent by distillation under reduced pressure. The crude product is a brown oil that solidifies on cooling.
- Purify the crude material by vacuum distillation. The product distills at 172°C/15 mm Hg as a colorless oil that solidifies on cooling.

Expected Yield: 81–82 g (82–83%) with a melting point of 53–54 °C.[9]



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### Synthesis and Purification Workflow

## Spectroscopic Data

The identity and purity of **2-phenylacetophenone** can be confirmed using various spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup> H NMR (CDCl <sub>3</sub> )	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
Protons	4.25	s	2H	-CH <sub>2</sub> -
Protons	7.20-7.40	m	5H	Ar-H (benzyl)
Protons	7.45-7.60	m	3H	Ar-H (benzoyl)
Protons	7.95-8.05	m	2H	Ar-H (benzoyl, ortho to C=O)

<sup>13</sup> C NMR (CDCl <sub>3</sub> )	Chemical Shift (δ, ppm)	Assignment
Carbonyl Carbon	197.8	C=O
Aromatic Carbons	137.1, 134.9, 133.2, 129.5, 128.7, 128.6, 128.5, 126.9	Ar-C
Methylene Carbon	45.6	-CH <sub>2</sub> -

Note: Specific peak assignments may vary slightly depending on the solvent and instrument used.

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3060, 3030	Medium	C-H stretch (aromatic)
~2920	Weak	C-H stretch (aliphatic)
~1685	Strong	C=O stretch (ketone)
~1600, 1495, 1450	Medium-Strong	C=C stretch (aromatic ring)
~1210	Strong	C-C(=O)-C stretch and bending
~750, 690	Strong	C-H out-of-plane bend (monosubstituted benzene)

Note: This is a representative spectrum; actual peak positions may vary.

## Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
196	Moderate	[M] <sup>+</sup> (Molecular Ion)
105	100 (Base Peak)	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup> (Benzoyl cation)
91	High	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium cation)
77	High	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

## Biological Activity

**2-Phenylacetophenone** has demonstrated notable biological activities, particularly as an antibacterial agent and an efflux pump inhibitor.

## Antibacterial Activity

**2-Phenylacetophenone** exhibits antibacterial activity against several bacterial strains.[5]

Bacterial Strain	Minimum Inhibitory Concentration (MIC)	Reference(s)
Bacillus subtilis	500 µg/mL	[5]
Mycobacterium smegmatis	500 µg/mL	[5]
Mycobacterium aurum	500 µg/mL	[5]

Additionally, at a concentration of 1000 µg/mL, it has been shown to inhibit biofilm formation in *M. smegmatis*. [5]

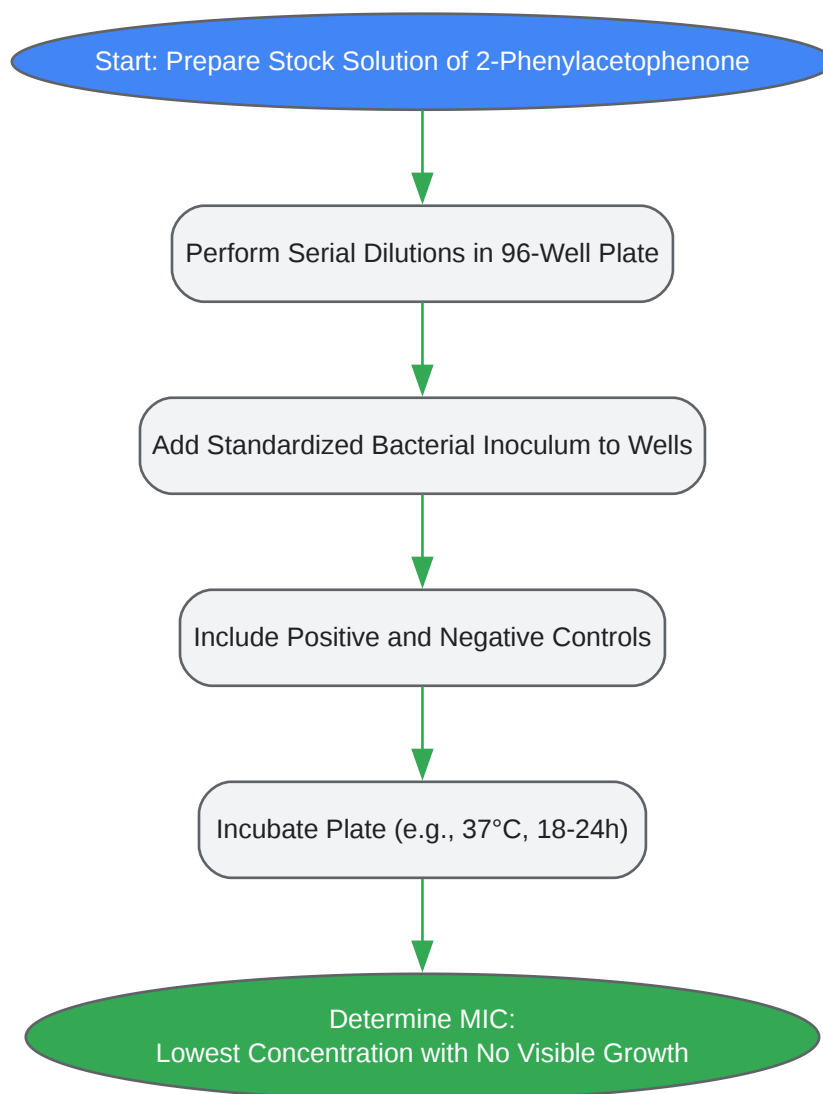
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

- **2-Phenylacetophenone**
- Bacterial strains (e.g., *B. subtilis*, *M. smegmatis*)
- Mueller-Hinton Broth (MHB) or other appropriate growth medium
- 96-well microtiter plates
- Sterile pipette tips and tubes
- Bacterial inoculum standardized to 0.5 McFarland standard

Procedure:

- Preparation of Stock Solution: Prepare a stock solution of **2-phenylacetophenone** in a suitable solvent (e.g., DMSO).
- Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the **2-phenylacetophenone** stock solution with the appropriate growth medium to achieve a range of desired concentrations.
- Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL.
- Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubation: Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.
- Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.



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#### MIC Determination Workflow

## Efflux Pump Inhibition

**2-Phenylacetophenone** has been identified as a broad-spectrum efflux pump inhibitor.[5] Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of bacterial cells, contributing to multidrug resistance. By inhibiting these pumps, **2-phenylacetophenone** can potentially restore the efficacy of antibiotics.

The mechanism of efflux pump inhibition can be competitive, where the inhibitor competes with the antibiotic for the same binding site on the pump, or non-competitive, where it binds to an allosteric site, inducing a conformational change that inactivates the pump.



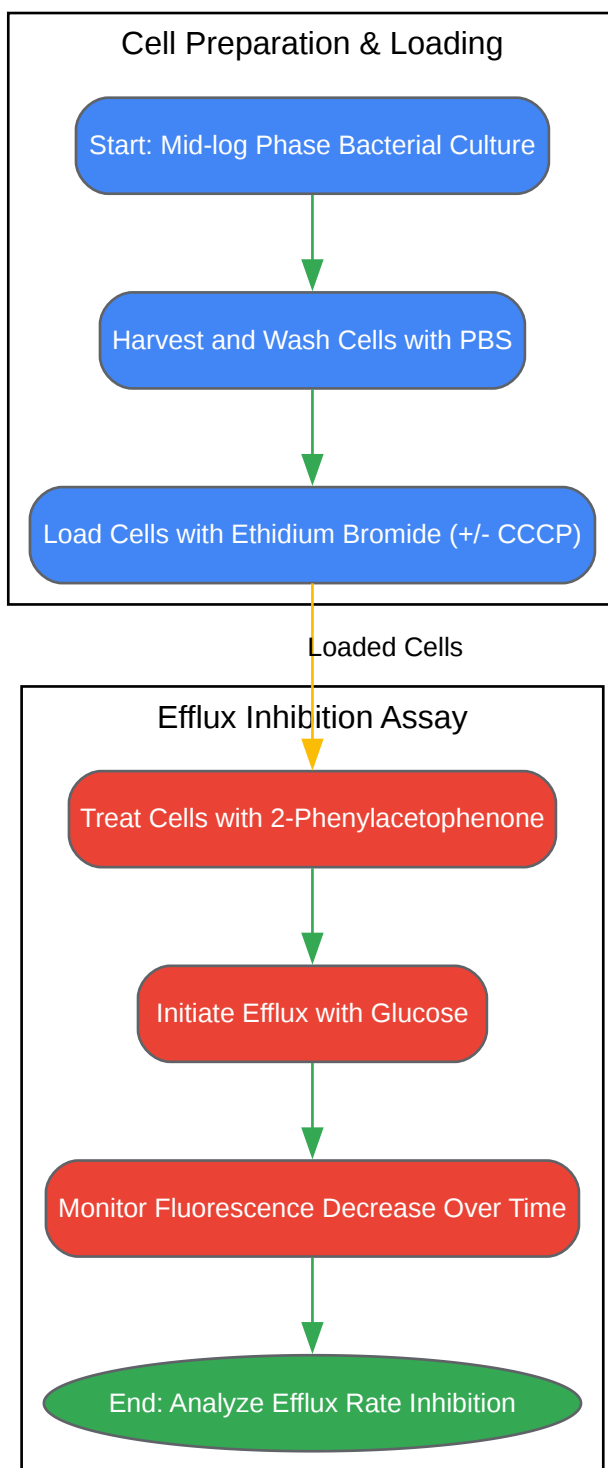
## Experimental Protocol: Ethidium Bromide Efflux Assay

### Materials:

- Bacterial strain overexpressing an efflux pump
- Phosphate-buffered saline (PBS)
- Ethidium bromide (EtBr)
- Glucose
- **2-Phenylacetophenone**
- Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - a proton motive force uncoupler
- Fluorometer or fluorescence plate reader

### Procedure:

- Cell Preparation: Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells with PBS.
- Loading with EtBr: Resuspend the cells in PBS containing EtBr and incubate to allow the dye to accumulate. CCCP can be added to de-energize the cells and maximize loading.
- Inhibitor Treatment: Add varying concentrations of **2-phenylacetophenone** to the cell suspension and incubate.
- Initiation of Efflux: Add glucose to the cell suspension to energize the efflux pumps.
- Fluorescence Measurement: Immediately begin monitoring the fluorescence of the cell suspension over time. A decrease in fluorescence indicates the efflux of EtBr.
- Data Analysis: Compare the rate of fluorescence decrease in the presence of **2-phenylacetophenone** to the control (no inhibitor). A slower rate of decrease indicates inhibition of the efflux pump.



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#### Efflux Pump Inhibition Assay Workflow

## Applications in Drug Development

The dual action of **2-phenylacetophenone** as an antibacterial agent and an efflux pump inhibitor makes it an interesting scaffold for the development of new anti-infective agents. Its derivatives can be synthesized and screened for enhanced potency and a broader spectrum of activity.[6] The ability to counteract efflux-mediated resistance could lead to the development of adjuvant therapies, where a derivative of **2-phenylacetophenone** is co-administered with an existing antibiotic to restore its effectiveness against resistant bacterial strains.

## Safety and Handling

**2-Phenylacetophenone** is harmful if swallowed and may cause skin and eye irritation.[2] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

## Conclusion

**2-Phenylacetophenone** is a valuable chemical entity with established applications in organic synthesis and polymer chemistry. Its emerging biological activities as an antibacterial agent and efflux pump inhibitor present exciting opportunities for the development of new therapeutics to combat antimicrobial resistance. This technical guide has provided a comprehensive overview of its properties, synthesis, characterization, and biological evaluation to support further research and development efforts in this area.

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